molecular formula C31H26N2O2 B161702 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] CAS No. 139021-82-2

2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]

Cat. No. B161702
M. Wt: 458.5 g/mol
InChI Key: BVEHHQYXICTXGR-VKONIRKNSA-N
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Description

2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is a chiral nitrogen ligand used for enantioselective synthesis . It is a C2 symmetric ligand that easily forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .


Molecular Structure Analysis

The molecular structure of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is characterized by its C31H26N2O2 empirical formula . Its molecular weight is 458.55 .


Chemical Reactions Analysis

2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is known to be involved in enantioselective catalysis . It forms bidentate coordination complexes with various metals .


Physical And Chemical Properties Analysis

The melting point of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is reported to be between 205-208 °C .

Scientific Research Applications

Catalysis and Synthesis

2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is a chiral oxazoline compound known for its application in asymmetric catalysis. The research indicates that oxazoline-containing ligands, including structures similar to 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline], are widely used in a variety of metal-catalyzed transformations due to their structural versatility and the ability to influence stereochemical outcomes in reactions. This makes them valuable in the field of synthetic chemistry for the preparation of enantioselective compounds (Hargaden & Guiry, 2009), (Connon et al., 2021).

Safety And Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the GHS classification . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4R,5S)-2-[[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEHHQYXICTXGR-VKONIRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)CC3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384736
Record name 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]

CAS RN

139021-82-2
Record name 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,4'R,5'S)-2,2'-Methylenebis(4,5-diphenyl-2-oxazoline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
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2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
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2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
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2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]
Reactant of Route 6
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]

Citations

For This Compound
12
Citations
K Tsutsumi, K Itagaki, K Nomura - ACS omega, 2017 - ACS Publications
A series of neutral and cationic palladium(II) complexes containing C 2 -symmetric bis(oxazoline) (BOX) ligands, (BOX)PdCl 2 (2a–d), (BOX)Pd(Me)Cl (3a–d), and [(BOX)PdMe(2,6-Me …
Number of citations: 9 pubs.acs.org
J Heo, CD Sunesh, S Jo, Y Choe - Journal of Nanoscience and …, 2017 - ingentaconnect.com
Herein, we report two new cationic iridium(III) complexes using oxazoline based ancillary ligand, namely, [Ir(ppy)2(mdpox)]PF6 (Complex 1) and [Ir(dfppy)2(mdpox)]PF6 (Complex 2), …
Number of citations: 0 www.ingentaconnect.com
S Hong, S Tian, MV Metz, TJ Marks - Journal of the American …, 2003 - ACS Publications
C 2 -symmetric bis(oxazolinato)lanthanide complexes of the type [(4R,5S)-Ph 2 Box]La[N(TMS) 2 ] 2 , [(4S,5R)-Ar 2 Box]La[N(TMS) 2 ] 2 , and [(4S)-Ph-5,5-Me 2 Box]La[N(TMS) 2 ] 2 (…
Number of citations: 377 pubs.acs.org
N Merle, KW Törnroos, VR Jensen… - Journal of Organometallic …, 2011 - Elsevier
A set of multidentate ligands have been synthesized and used to stabilize the putative highly electrophilic zinc species initiating ring-opening polymerization (ROP) of cyclohexene …
Number of citations: 20 www.sciencedirect.com
H Cruz, G Aguirre, D Madrigal, D Chávez… - Tetrahedron …, 2016 - Elsevier
The successful enantioselective Henry reaction of nitromethane to brominated and fluorinated benzaldehydes was achieved using a chiral bisoxazoline (unbridged)–Cu(II) complex as …
Number of citations: 13 www.sciencedirect.com
MA Brimble, JF McEwan - Tetrahedron: Asymmetry, 1997 - Elsevier
Asymmetric Diels-Alder reactions of 1,4-naphthoquinone and 2-acetyl-1,4-naphthoquinone with cyclopentadiene catalyzed by bis(oxazoline)-metal complexes afforded the …
Number of citations: 39 www.sciencedirect.com
MT Bovino - 2014 - search.proquest.com
Heterocycles are an abundant class of compounds found throughout nature as well as the chemical industry. Due to their common occurrence in biologically active compounds as well …
Number of citations: 0 search.proquest.com
R Hua, H Takeda, S Onozawa, Y Abe, M Tanaka - Organic Letters, 2007 - ACS Publications
Allylic sulfides add to alkynes in the presence of nickel complexes efficiently to afford thio-1,4-dienes regio- and stereoselectively. Functional groups such as alkoxy, siloxy, hydroxy, …
Number of citations: 59 pubs.acs.org
G Shimadzu - pure.mpg.de
NMR spectra were recorded on Bruker DPX 300, AV 400, AV 500 or AV III 600 spectrometers in the solvents indicated; chemical shifts are given in ppm relative to TMS, coupling …
Number of citations: 2 pure.mpg.de
S Kiyooka, Y Takeshita, Y Tanaka, T Higaki, Y Wada - Tetrahedron letters, 2006 - Elsevier
A dicationic ((−)-sparteine)palladium complex underwent a superior catalytic enantioselective aldol reaction of aldehydes with 1-phenyl-1-trimethylsilyloxyethene performing …
Number of citations: 19 www.sciencedirect.com

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